Amlodipine Impurity E Maleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amlodipine Impurity E Maleate is an impurity of Amlodipine . Amlodipine is a dihydropyridine calcium channel blocker used to lower blood pressure and prevent chest pain . Six impurities ranging from 0.43 to 1.42% in amlodipine maleate were detected .

Synthesis Analysis

The synthesis of Amlodipine Impurity E Maleate involves several steps, and impurities can be formed at each stage . The impurities were detected by a simple isocratic reverse-phase high performance liquid chromatography (HPLC). LC-MS was performed to identify the mass of the impurities .Molecular Structure Analysis

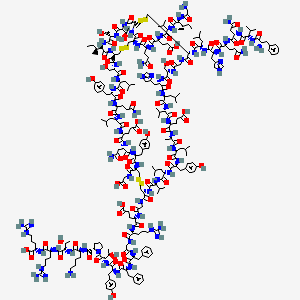

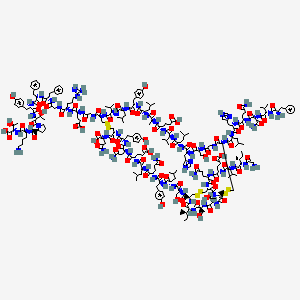

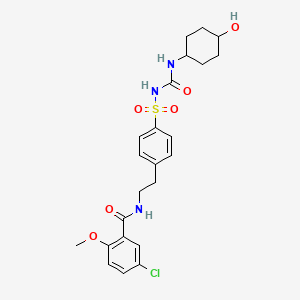

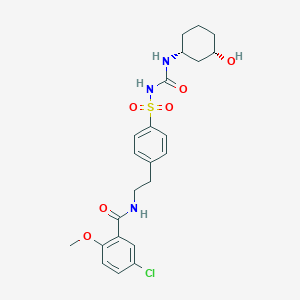

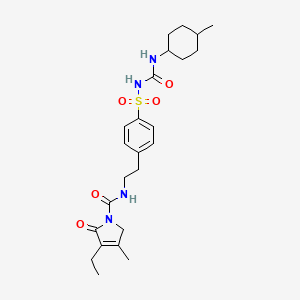

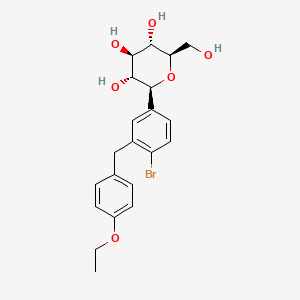

The molecular structure of Amlodipine Impurity E Maleate was characterized based on spectral data (IR, NMR, and MS) . The structures of these impurities were characterized as 3-ethyl 5-methyl 4- (2-chlorophenyl)-2- [2- (1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)ethoxymethyl]-6-methyl-1,4-dihydro-3,5-pyridinedicarboxylate .Chemical Reactions Analysis

The chemical reactions involved in the formation of Amlodipine Impurity E Maleate are complex and involve multiple steps . The exact reactions and mechanisms are not fully understood and are the subject of ongoing research .科学的研究の応用

Two open-label, single-dose, pharmacokinetic studies were conducted. The studies included healthy non-smoking volunteers who were given a single 10-mg oral dose of either Amlodipine Besylate or Amlodipine Maleate . Blood samples were taken before study drug dosing and at intervals up to 96 hours post-dosing .

Detection of Genotoxic Impurities

- Summary of the Application: Amlodipine Besylate, which is related to Amlodipine Impurity E Maleate, has been used in the detection of potential genotoxic impurities . These impurities are potential mutagens or carcinogens that may be difficult to eliminate completely from the drug synthesis .

- Methods of Application or Experimental Procedures: An Agilent GC/Q-TOF system was used for the determination of potential genotoxic impurities methylbenzene sulphonate (MBS) and ethylbenzene sulphonate (EBS) in amlodipine drug product . A 2-μL sample volume was injected in cold splitless mode at 100 °C .

- Summary of Results or Outcomes: The Agilent Q-TOF provided excellent sensitivity for the identification and quantitation of these impurities without chemical derivatization .

Blood Pressure Management

- Summary of the Application: Amlodipine, including its impurities, is a long-acting dihydropyridine L-type calcium channel blocker . It is used to lower blood pressure and prevent chest pain .

- Methods of Application or Experimental Procedures: Amlodipine is administered orally. The dosage and frequency depend on the patient’s condition and response to the medication .

- Summary of Results or Outcomes: Amlodipine has been found to be effective in managing blood pressure and preventing chest pain .

Detection of Genotoxic Impurities

- Summary of the Application: Amlodipine Besylate, which is related to Amlodipine Impurity E Maleate, has been used in the detection of potential genotoxic impurities . These impurities are potential mutagens or carcinogens that may be difficult to eliminate completely from the drug synthesis .

- Methods of Application or Experimental Procedures: An Agilent GC/Q-TOF system was used for the determination of potential genotoxic impurities methylbenzene sulphonate (MBS) and ethylbenzene sulphonate (EBS) in amlodipine drug product . A 2-μL sample volume was injected in cold splitless mode at 100 °C .

- Summary of Results or Outcomes: The Agilent Q-TOF provided excellent sensitivity for the identification and quantitation of these impurities without chemical derivatization .

Blood Pressure Management

- Summary of the Application: Amlodipine, including its impurities, is a long-acting dihydropyridine L-type calcium channel blocker . It is used to lower blood pressure and prevent chest pain .

- Methods of Application or Experimental Procedures: Amlodipine is administered orally. The dosage and frequency depend on the patient’s condition and response to the medication .

- Summary of Results or Outcomes: Amlodipine has been found to be effective in managing blood pressure and preventing chest pain .

将来の方向性

Future research will likely focus on improving the stability of Amlodipine Maleate tablets against moisture . Additionally, further studies are needed to fully understand the synthesis process and the formation of impurities . This will help in the development of more effective and safer drugs for the treatment of hypertension and angina .

特性

CAS番号 |

400024-12-6 |

|---|---|

製品名 |

Amlodipine Impurity E Maleate |

分子式 |

C21H27ClN2O5.C4H4O4 |

分子量 |

422.91 116.07 |

外観 |

Solid powder |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Amlodipine Diethyl Ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

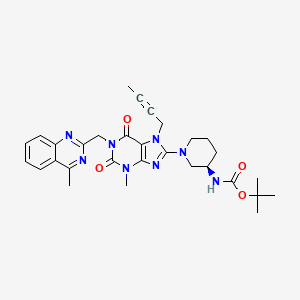

![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)